
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is an organic compound with the molecular formula C18H17NS. It is a member of the pyrrole family, characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenyl sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide typically involves the reaction of 2,5-dimethylpyrrole with a phenyl sulfide derivative. One common method includes the use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine under cold conditions . The reaction is carried out in a solvent like N,N-dimethylformamide to facilitate the coupling process.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (AlCl3) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1-pyrrolyl)phenyl m-tolyl sulfide: Similar structure with a methyl group on the phenyl ring.
2-(2,5-Dimethyl-1-pyrrolyl)phenyl o-tolyl sulfide: Similar structure with a different substitution pattern.
1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole: Contains a pyrrole ring with thiophene substituents.
Uniqueness
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit key enzymes makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
74380-20-4 |
|---|---|
Molecular Formula |
C18H17NS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2,5-dimethyl-1-(4-phenylsulfanylphenyl)pyrrole |
InChI |
InChI=1S/C18H17NS/c1-14-8-9-15(2)19(14)16-10-12-18(13-11-16)20-17-6-4-3-5-7-17/h3-13H,1-2H3 |
InChI Key |
AFROKHZQFBSHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


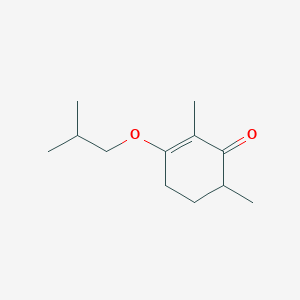
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)
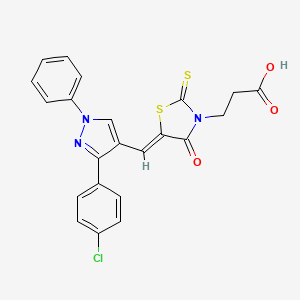
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
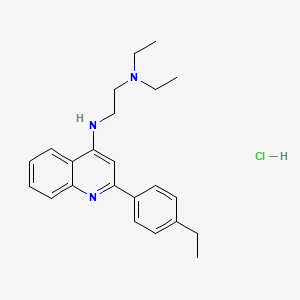
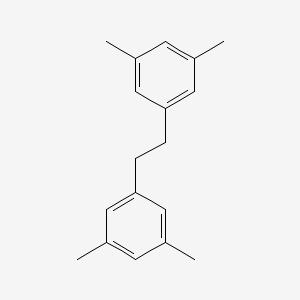
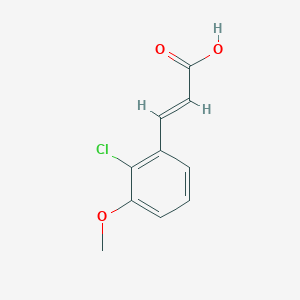

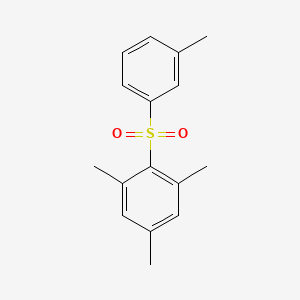

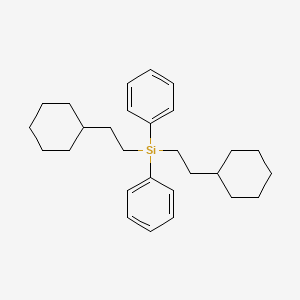
![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
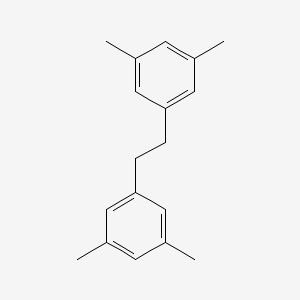
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
